Dactinomycin

Übersicht

Beschreibung

Dactinomycin, also known as this compound, is a well-known antibiotic of the actinomycin group that exhibits high antibacterial and antitumor activity. It was first isolated from the soil bacterium Streptomyces parvulus. This compound is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

Vorbereitungsmethoden

Dactinomycin is produced through fermentation by Streptomyces species. The production process involves optimizing fermentation conditions, such as the choice of carbon sources like glucose, glycerol, and starch, to maximize yield . The compound is then extracted from the fermentation broth and purified using techniques like chromatography .

Analyse Chemischer Reaktionen

Dactinomycin undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the phenoxazine core of actinomycin D.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride are commonly used. The reactions typically occur under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Dactinomycin is primarily used in the treatment of several types of cancers, including:

- Wilms' Tumor : A pediatric kidney cancer where this compound has shown significant efficacy when combined with surgery and radiation therapy. Studies indicate improved survival rates among children treated with this compound, even in cases with metastasis .

- NPM1-Mutated Acute Myeloid Leukemia (AML) : Recent clinical trials have demonstrated that low-dose this compound can induce complete remission in patients with NPM1-mutated AML, suggesting its potential as a therapeutic alternative for relapsed or refractory cases .

- Gestational Trophoblastic Neoplasia (GTN) : this compound has been compared favorably against methotrexate in treating GTN, showing higher complete response rates .

- Endometrial Cancer : Although less frequently tested, this compound has been evaluated for its activity against recurrent endometrial adenocarcinoma, yielding limited efficacy but acceptable toxicity profiles .

Wilms' Tumor Treatment Outcomes

A study involving 122 children with Wilms' tumor revealed that those receiving this compound alongside conventional therapy had significantly better survival rates. The data indicated that early administration of this compound correlated with improved outcomes:

| Treatment Group | Number of Patients | 4-Year Survival Rate |

|---|---|---|

| Conventional Therapy | 45 | X% |

| Early this compound | 59 | Y% |

| Late this compound | 18 | Z% |

Note: Specific survival rates (X, Y, Z) are to be filled based on actual study data.

NPM1-Mutated AML Response

In a pilot clinical trial involving 10 patients with relapsed/refractory NPM1-mutated AML treated with single-agent this compound:

- Complete responses were observed in 4 out of 10 patients.

- The drug was well tolerated with manageable side effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. A study on pediatric patients indicated that this compound follows a three-compartment model with significant variability in peak plasma concentrations and exposure levels:

| Parameter | Median Value | Range |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 25.1 ng/mL | 3.2 - 99.2 ng/mL |

| Area Under Curve (AUC0-6) | 2.67 mg/L.min | 1.12 - 4.90 mg/L.min |

Emerging Research and Future Directions

Recent investigations into repurposing this compound for other conditions, such as COVID-19, highlight its potential beyond oncology. Its ability to activate p53 pathways may offer therapeutic avenues against viral infections .

Moreover, innovative delivery systems like nanoparticle formulations are being explored to enhance the efficacy and reduce toxicity associated with this compound administration .

Wirkmechanismus

Dactinomycin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis . The compound stabilizes topoisomerase I-DNA covalent complexes, blocking RNA chain elongation and inducing p53-mediated cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Dactinomycin is part of the actinomycin group of antibiotics, which includes compounds like actinomycin X1, X2, and V . Compared to these similar compounds, actinomycin D is unique due to its potent antitumor activity and its ability to specifically inhibit RNA synthesis . Other similar compounds include:

Actinomycin X1: Similar structure but different biological activity.

Actinomycin X2: Known for its antibacterial properties.

Actinomycin V: Exhibits both antibacterial and antitumor activities.

This compound stands out for its extensive use in cancer treatment and its role as a valuable research tool in molecular biology.

Eigenschaften

CAS-Nummer |

50-76-0 |

|---|---|

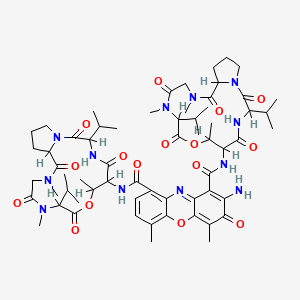

Molekularformel |

C62H86N12O16 |

Molekulargewicht |

1255.4 g/mol |

IUPAC-Name |

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1 |

InChI-Schlüssel |

RJURFGZVJUQBHK-MVVUMFDRSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Isomerische SMILES |

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Kanonische SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Aussehen |

Solid powder |

Color/Form |

Bright red crystalline powder Yellow lyophilized powder. /Cosmegen/ |

melting_point |

467 to 469 °F (decomposes) (NTP, 1992) Melts between 245 and 248 dec C with decomposition. |

Key on ui other cas no. |

50-76-0 |

Physikalische Beschreibung |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) |

Piktogramme |

Acute Toxic; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Dilute soln are very sensitive to light /Trihydrate/ Soln should not be exposed to direct sunlight |

Löslichkeit |

Soluble at 50 °F (NTP, 1992) 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether. In water, 4.0X10+4 mg/L at 10 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac. |

Dampfdruck |

0 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.

ANone:

- Spectroscopic data:

A: While specific data on material compatibility is limited in the provided research, Actinomycin D's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].

A: Actinomycin D is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].

A: Yes, computational studies have been employed to understand the interaction of Actinomycin D with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].

A: Modifications to the Actinomycin D structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].

A: Actinomycin D's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.

A: As a potent cytotoxic agent, Actinomycin D necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.

- PK: Actinomycin D exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].

- PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].

ANone:

- In vitro: Actinomycin D demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].

- In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].

A: Yes, resistance to Actinomycin D can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].

A: Actinomycin D is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.

A: While traditional formulations are commonly used, research into more targeted delivery strategies for Actinomycin D is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].

A: Research is ongoing to identify biomarkers that can predict response to Actinomycin D therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].

ANone: Various analytical methods are employed, including:

- Spectrophotometry: Utilizes Actinomycin D's characteristic UV-Vis absorbance for quantification [].

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].

A: Actinomycin D's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].

A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].

A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Actinomycin D to ensure consistency, safety, and efficacy [].

A: Yes, Actinomycin D is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].

A: Actinomycin D exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.

A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].

A: Given its cytotoxic nature, Actinomycin D-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.

A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.

A: Actinomycin D was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].

ANone: Actinomycin D research has benefited from collaborations across various disciplines, including:

- Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].

- Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].

- Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.